4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Overview
Description
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps One common route starts with the reaction of 2-methoxyaniline with a suitable carboxylic acid derivative to form an amide intermediate This intermediate is then subjected to cyclization with a nitrile oxide to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various amines.
Scientific Research Applications
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with a different oxadiazole ring.
4-amino-N-(2-methoxyphenyl)-1,3,4-oxadiazole-3-carboxamide: Another structural isomer with different properties.
Uniqueness
4-AMINO-3-[(2-METHOXYPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N-(2-methoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-17-7-5-3-2-4-6(7)12-10(15)8-9(11)13-18-14(8)16/h2-5H,1H3,(H2,11,13)(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBWKURSLYOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=[N+](ON=C2N)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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